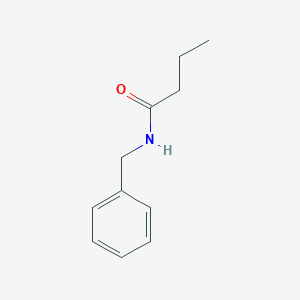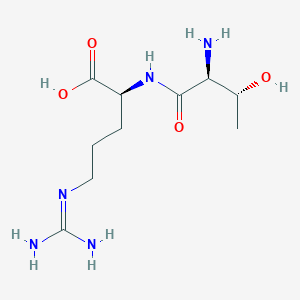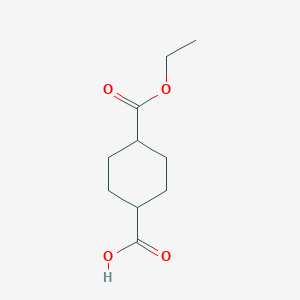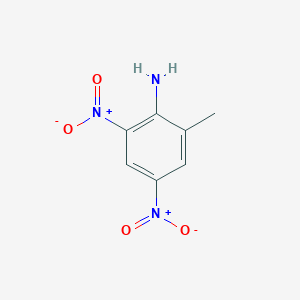
n-Benzylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzylbutanamide is a chemical compound used in scientific research as a tool to study the physiological and biochemical effects of its mechanism of action. It is synthesized through a specific method and has been found to have various advantages and limitations for lab experiments.
Mecanismo De Acción
N-Benzylbutanamide acts as an agonist for the CB2 receptor in the endocannabinoid system. This receptor is primarily found in the immune system and has been found to have anti-inflammatory effects. N-Benzylbutanamide has been found to activate the CB2 receptor and reduce inflammation in various tissues.
Biochemical and Physiological Effects:
N-Benzylbutanamide has been found to have various biochemical and physiological effects on the body. It has been found to reduce inflammation in various tissues, including the brain, liver, and intestines. It has also been found to have a potential therapeutic effect on various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Benzylbutanamide has various advantages and limitations for lab experiments. It is a specific tool to study the role of the endocannabinoid system in the body. However, its effects on the CB2 receptor are not specific and may affect other receptors in the body. It also has limited solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are various future directions for the study of n-Benzylbutanamide. It is a potential therapeutic agent for various diseases, and further research is needed to explore its potential in these areas. It is also important to study its effects on other receptors in the body to understand its overall effects on the body. Additionally, research is needed to develop more specific agonists for the CB2 receptor to minimize off-target effects.
Métodos De Síntesis
N-Benzylbutanamide is synthesized through a reaction between benzylamine and butyric anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is purified through recrystallization using a solvent such as ethanol.
Aplicaciones Científicas De Investigación
N-Benzylbutanamide is used in scientific research to study its mechanism of action and the physiological and biochemical effects it has on the body. It has been found to have a potential therapeutic effect on various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It is also used as a tool to study the role of the endocannabinoid system in the body.
Propiedades
Número CAS |
10264-14-9 |
|---|---|
Nombre del producto |
n-Benzylbutanamide |
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
N-benzylbutanamide |
InChI |
InChI=1S/C11H15NO/c1-2-6-11(13)12-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,12,13) |
Clave InChI |
OHWQEBAVEDXXDM-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCC1=CC=CC=C1 |
SMILES canónico |
CCCC(=O)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone](/img/structure/B182354.png)










